molecular formula C9H13NO B8734188 3-Isopropyl-2-methyl-1-oxidopyridin-1-ium

3-Isopropyl-2-methyl-1-oxidopyridin-1-ium

Cat. No. B8734188
M. Wt: 151.21 g/mol
InChI Key: HFYXLYIBOCMSFZ-UHFFFAOYSA-N
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Patent
US07863293B2

Procedure details

A 50% solution of hydrogen peroxide (24.89 mL) was slowly added to a solution of 3-isopropyl-2-methyl-pyridine (24.5 g, 183 mmol) (Ishiguro et al. Yakugaku Zasshi 1958, 78, 220) in HOAc (280 mL). The mixture was warmed to 70° C. and stirred for 18 h, then cooled to room temperature and concentrated in vacuo to remove the majority of HOAc. The mixture was basified with a saturated solution of NaHCO3 to pH 12 and extracted with CH2Cl2 (3×150 mL). The combined organic layers were dried over Na2SO4 and concentrated in vacuo to afford 3-isopropyl-2-methyl-pyridine 1-oxide (26.05 g, 94%) as a yellow oil. 1H NMR (CDCl3) δ 1.24 (d, 6H, J=7.0 Hz), 2.56 (s, 3H), 3.13 (sep, 1H, J=7.0 Hz), 7.06-7.17 (m, 2H), 8.17 (d, 1H, J=6.6 Hz).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
24.89 mL
Type
reactant
Reaction Step One
Quantity
24.5 g
Type
reactant
Reaction Step One
Name
Quantity
280 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1]O.[CH:3]([C:6]1[C:7]([CH3:12])=[N:8][CH:9]=[CH:10][CH:11]=1)([CH3:5])[CH3:4]>CC(O)=O>[CH:3]([C:6]1[C:7]([CH3:12])=[N+:8]([O-:1])[CH:9]=[CH:10][CH:11]=1)([CH3:5])[CH3:4]

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
24.89 mL
Type
reactant
Smiles
OO
Name
Quantity
24.5 g
Type
reactant
Smiles
C(C)(C)C=1C(=NC=CC1)C
Name
Quantity
280 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove the majority of HOAc
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (3×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)(C)C=1C(=[N+](C=CC1)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 26.05 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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